Acid Violet 5
Overview
Description
. It is commonly used in the textile industry for dyeing fabrics such as silk and wool. The compound is known for its vibrant violet color and is classified under the Colour Index Number 18125 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 5 involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being used for the diazotization step. The resulting diazonium salt is then coupled with a phenolic compound in an alkaline medium to form the final dye .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions: Acid Violet 5 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of its chromophore structure.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Breakdown products include smaller aromatic compounds and carboxylic acids.
Reduction: Amine derivatives of the original dye.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Acid Violet 5 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Acid Violet 5 involves its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding can disrupt cellular processes, leading to antimicrobial effects. The dye’s chromophore structure allows it to absorb light at specific wavelengths, making it useful in various staining and visualization techniques .
Comparison with Similar Compounds
Acid Violet 17: Another synthetic dye with similar applications but different chemical structure.
Gentian Violet: A dye with antimicrobial properties, used in medical applications.
Crystal Violet: Commonly used in Gram staining for bacterial classification.
Uniqueness of Acid Violet 5: this compound is unique due to its specific chromophore structure, which provides its distinct violet color. Its stability under various conditions and its ability to bind to different substrates make it versatile for multiple applications .
Properties
IUPAC Name |
disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGITQOJDSUSE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4Na2O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-48-0 | |
Record name | C.I. Acid Violet 5, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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